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Introduction
Understanding the structure of viral RNA is paramount for elucidating its function and for the

development of novel antiviral therapeutics. Viral RNAs adopt complex secondary and tertiary

structures that are crucial for every stage of the viral life cycle, including replication,

transcription, translation, and packaging.[1][2][3][4] Chemical probing techniques offer a

powerful suite of tools to investigate RNA structure in its native context, providing high-

resolution insights into the conformation of viral RNA within cells or even within virions.[1][2][4]

[5]

This document provides detailed application notes and protocols for two widely used chemical

probing methods for viral RNA structure determination: Selective 2'-Hydroxyl Acylation

analyzed by Primer Extension (SHAPE) and Dimethyl Sulfate Mutational Profiling with

Sequencing (DMS-MaPseq). These techniques provide nucleotide-resolution information about

RNA structure by identifying flexible or accessible regions of the RNA backbone.[6][7]

Principle of Chemical Probing
Chemical probing methods utilize small molecules that react with RNA in a structure-dependent

manner.[6][8] Regions of the RNA that are single-stranded or conformationally flexible are more

susceptible to chemical modification, while regions that are base-paired or involved in tertiary

interactions are protected.[6] The sites of modification are then identified, typically by reverse
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transcription, where the chemical adducts cause the reverse transcriptase to stall or

incorporate a mismatched nucleotide.[6] The resulting cDNA library is then analyzed by

sequencing to generate a reactivity profile for each nucleotide in the RNA, which can be used

to model the RNA's secondary and tertiary structure.[9]

Key Chemical Probing Reagents
A variety of chemical probes are available, each with its own specificity for different nucleotides

and structural features.

Reagent Abbreviation
Target
Nucleotides

Mechanism of
Action

Application

N-methylisatoic

anhydride
NMIA Flexible regions

Acylates the 2'-

hydroxyl group of

the ribose sugar

in

conformationally

flexible

nucleotides.[7]

SHAPE

1-methyl-7-

nitroisatoic

anhydride

1M7 Flexible regions

A more reactive

SHAPE reagent

suitable for in

vivo studies.[8]

SHAPE

Dimethyl sulfate DMS

Unpaired

Adenine and

Cytosine

Methylates the

N1 position of

adenine and the

N3 position of

cytosine in

single-stranded

regions.[1][8]

DMS-MaPseq

Diethylpyrocarbo

nate
DEPC

Unpaired

Adenine

Carbethoxylates

the N7 position

of adenine in

unpaired regions.

[10][11]

RNA footprinting
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Experimental Workflow Overview
The general workflow for chemical probing experiments involves several key steps, from

sample preparation to data analysis.

Preparation
Probing Analysis Modeling

Viral RNA
Preparation

(in vitro or in vivo)

RNA Folding
(for in vitro) Chemical

Modification
(e.g., SHAPE, DMS)

Reverse
Transcription

Next-Generation
Sequencing

Data Analysis &
Reactivity Profiling

RNA Structure
Modeling

Click to download full resolution via product page

General workflow for chemical probing of viral RNA structure.

Application Note 1: SHAPE for Viral RNA Structure
Determination
Introduction

SHAPE is a powerful technique that measures the flexibility of the RNA backbone at nucleotide

resolution.[7] It uses reagents like NMIA or 1M7 to acylate the 2'-hydroxyl group of ribose

sugars in conformationally dynamic regions. This method is applicable to both in vitro

transcribed RNA and RNA within living cells, making it highly versatile for studying viral RNA

structure in different contexts.

Methodology

A detailed protocol for SHAPE analysis of in vitro transcribed viral RNA is provided below. This

protocol is adapted from established methods.[7]

Protocol: SHAPE Modification of In Vitro Transcribed Viral RNA

Materials:
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In vitro transcribed viral RNA

3.3× RNA Folding Buffer (e.g., 333 mM HEPES, pH 8.0, 333 mM NaCl, 33 mM MgCl2)

Dimethyl Sulfoxide (DMSO)

32.5 mM N-methylisotoic anhydride (NMIA) in DMSO

0.5× TE buffer (5 mM Tris-HCl, pH 8.0, 0.5 mM EDTA)

50 mM EDTA

20 µg/µL glycogen

3 M NaCl

100% Ethanol

Procedure:

RNA Preparation and Folding:

Resuspend the in vitro transcribed viral RNA in 0.5× TE buffer.

Divide the RNA into two equal aliquots (for the experimental and control samples).

Heat the RNA at 95°C for 3 minutes and then place it on ice for 1 minute to denature.

Add 0.5 volumes of 3.3× RNA Folding Buffer to each tube.

Incubate at 37°C for 20 minutes to allow the RNA to fold.[7]

Chemical Modification:

To the control tube, add 1/9 volume of DMSO. This will be the mock-treated control.[7]

To the experimental tube, add 1/9 volume of 32.5 mM NMIA in DMSO.[7]

Mix well by pipetting and incubate both tubes at 37°C for 45 minutes.[7]
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RNA Precipitation:

Stop the reaction by adding 1/25 volume of 50 mM EDTA to each tube.

Add 1/100 volume of 20 µg/µL glycogen, 1/10 volume of 3 M NaCl, and 3 volumes of

100% ethanol.[7]

Incubate at -70°C for at least 20 minutes to precipitate the RNA.[7]

Centrifuge at ≥ 12,000 × g for 15 minutes at 4°C to pellet the RNA.[7]

Carefully remove the supernatant and wash the pellet with 70% ethanol.

Air dry the pellet and resuspend in nuclease-free water.

Data Analysis and Interpretation

Following modification, the RNA is subjected to reverse transcription with a fluorescently

labeled primer. The resulting cDNA fragments are separated by capillary electrophoresis. The

raw electropherograms are then processed using software like ShapeFinder to calculate

SHAPE reactivities for each nucleotide. Higher reactivity values indicate greater flexibility and

are characteristic of single-stranded regions, while lower reactivities suggest base-pairing or

other structural constraints.

Application Note 2: DMS-MaPseq for In-Cell Viral
RNA Structure Analysis
Introduction

DMS-MaPseq is a robust method for probing RNA structure within living cells.[1][2] DMS

methylates the Watson-Crick face of unpaired adenine and cytosine residues. During reverse

transcription, the DMS adducts cause the reverse transcriptase to misincorporate nucleotides,

creating mutations in the resulting cDNA. These mutations are then identified by deep

sequencing, providing a genome-wide map of accessible A and C residues.

Methodology
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The following protocol provides a general framework for performing DMS-MaPseq on virally

infected or transfected cells. This protocol is based on established methodologies.[2]

Protocol: In-Cell DMS Modification for DMS-MaPseq

Materials:

HEK293T cells transfected with a plasmid containing the full-length viral genome (e.g., HIV-

1)

Phosphate-buffered saline (PBS)

Dimethyl sulfate (DMS)

Quenching solution (e.g., containing β-mercaptoethanol)

RNA extraction kit

Procedure:

Cell Culture and Transfection/Infection:

Culture HEK293T cells to the desired confluency.

Transfect the cells with the viral genome-containing plasmid or infect with the virus of

interest.

In-Cell DMS Modification:

Wash the cells with PBS.

Treat the cells with a solution containing DMS. The optimal concentration and treatment

time should be empirically determined for each cell type and virus.

For the control sample, treat the cells with a mock solution (without DMS).

Quenching and RNA Extraction:

Quench the DMS reaction by adding a quenching solution.
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Lyse the cells and extract the total RNA using a standard RNA extraction kit.

Library Preparation and Sequencing:

The extracted RNA is used as a template for reverse transcription. The DMS modifications

will lead to mutations in the cDNA.

Prepare a sequencing library from the cDNA and perform next-generation sequencing.

Data Analysis and Interpretation

The sequencing reads are aligned to the viral genome, and the mutation rates at each adenine

and cytosine residue are calculated. Higher mutation rates correspond to greater DMS

accessibility and indicate that the nucleotide is likely in a single-stranded conformation. This

data can then be used as constraints in RNA secondary structure prediction algorithms to

generate more accurate models of the viral RNA structure within the cellular environment.

Data Presentation
The quantitative data from chemical probing experiments are typically presented as reactivity

profiles. For comparison between different conditions or viral strains, the data can be

summarized in tables.

Example Table: SHAPE Reactivity Data for a Viral RNA Element

Nucleotide
Position

Reactivity
(Control)

Reactivity
(Experimental)

Change in
Reactivity

Structural
Inference

101 0.12 0.85 +0.73
Becomes more

flexible

102 0.08 0.79 +0.71
Becomes more

flexible

103 0.91 0.15 -0.76
Becomes more

structured

104 0.88 0.11 -0.77
Becomes more

structured
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Logical Relationships in Structure Determination
The process of determining RNA structure from chemical probing data involves integrating

experimental data with computational modeling.

Experimental Data Computational Modeling

Output

Nucleotide Reactivity Profile
(from SHAPE, DMS, etc.)

RNA Folding Algorithm
(e.g., RNAstructure, ViennaRNA)

 as constraints

Secondary Structure Model

Thermodynamic Energy
Minimization

Click to download full resolution via product page

Logic of integrating chemical probing data with computational modeling.

Conclusion
Chemical probing techniques like SHAPE and DMS-MaPseq are indispensable tools for the

structural analysis of viral RNAs. They provide high-resolution data that can be used to

generate accurate models of RNA structure, both in vitro and in the complex environment of a

living cell. This structural information is critical for understanding the mechanisms of viral

replication and for the rational design of RNA-targeted antiviral therapies. The detailed

protocols and application notes provided here serve as a guide for researchers to apply these

powerful techniques to their own viral systems of interest.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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